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Compound of Interest

Compound Name: 2-Hydroxyisonicotinonitrile

Cat. No.: B3043947

Abstract

This technical guide provides a comprehensive examination of 2-Hydroxyisonicotinonitrile, a
pivotal heterocyclic building block in medicinal and materials chemistry. The document
delineates its fundamental molecular and structural characteristics, including its chemical
formula, tautomeric nature, and key physicochemical properties. A detailed analysis of its
spectroscopic signatures (NMR, IR) is presented, offering a practical framework for its
identification and characterization. Furthermore, this guide outlines a standard laboratory-scale
synthesis protocol and discusses the compound's reactivity and its applications as a precursor
in the development of advanced functional molecules. This work is intended to serve as an
essential resource for researchers, scientists, and professionals engaged in drug discovery and
chemical synthesis.

Introduction

2-Hydroxyisonicotinonitrile, also known by its systematic IUPAC name, 2-0x0-1,2-
dihydropyridine-4-carbonitrile, is a substituted pyridine derivative of significant interest in
organic synthesis.[1] Its structure, featuring a hydroxyl group, a nitrile moiety, and a pyridine
ring, imparts a unique chemical reactivity that makes it a valuable intermediate. The pyridine
scaffold is a ubiquitous feature in a vast array of pharmaceuticals and biologically active
compounds, rendering its derivatives, such as 2-Hydroxyisonicotinonitrile, critical targets for
synthesis and functionalization.[2][3] This guide aims to provide an in-depth, field-proven

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b3043947?utm_src=pdf-interest
https://www.benchchem.com/product/b3043947?utm_src=pdf-body
https://www.benchchem.com/product/b3043947?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_US_CB7327526.aspx
https://www.benchchem.com/product/b3043947?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/chemical-versatility-2-hydroxypyridine-synthesis-dp
https://www.researchgate.net/figure/Bioactive-natural-products-containing-2-pyridone-core-Natural-products-with-pyridone-core_fig1_358636817
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

perspective on the molecular structure, properties, and handling of this compound, grounded in
established analytical techniques and synthetic methodologies.

Molecular Formula and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its elemental
composition and core physical attributes. This information is crucial for everything from reaction
stoichiometry calculations to purification and storage protocols.

Chemical Identity and Formula

e Chemical Name: 2-Hydroxyisonicotinonitrile[1]

e Synonyms: 4-Cyano-2-hydroxypyridine, 2-Oxo-1,2-dihydropyridine-4-carbonitrile, 4-Cyano-
2(1H)-pyridinone[1]

e CAS Number: 94805-51-3[4]
e Molecular Formula: CeHaN20[5]

e Molecular Weight: 120.11 g/mol [5][6]

Physicochemical Data

The physical properties of 2-Hydroxyisonicotinonitrile dictate its behavior in different
environments and are essential for designing experimental procedures.

Property Value Source(s)
Appearance Solid [4107]
Melting Point 285-288°C [5]

Purity (Typical) =95% [4117]
SMILES N#CC1=CC=NC(0)=C1 [4][6]
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Molecular Structure and Tautomerism

A nuanced understanding of 2-Hydroxyisonicotinonitrile's structure requires acknowledging
its tautomeric nature, a phenomenon where a compound exists as a mixture of two or more
interconvertible isomers.[9][10][11]

The Lactam-Lactim Equilibrium

2-Hydroxyisonicotinonitrile exists in a dynamic equilibrium between two tautomeric forms:
the 2-hydroxypyridine (lactim) form and the 2-pyridone (lactam) form.[12] This equilibrium is
fundamental to its reactivity, as the two forms present different functional groups.

o 2-Hydroxypyridine (Lactim): Features an aromatic pyridine ring with a hydroxyl (-OH)
substituent.

e 2-Pyridone (Lactam): Contains a dihydropyridine ring with a carbonyl (C=0) group,
classifying it as an amide.

In the solid state and in most solvent conditions, the equilibrium heavily favors the 2-pyridone
(lactam) form due to the greater stability of the amide group and favorable hydrogen bonding
possibilities.[12][13] Spectroscopic evidence, particularly from IR and NMR, overwhelmingly
supports the predominance of the 2-pyridone tautomer.
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Caption: Tautomeric equilibrium of 2-Hydroxyisonicotinonitrile.

Spectroscopic Characterization
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Spectroscopic analysis is the cornerstone of structural elucidation in chemistry. The following
sections detail the expected spectral features of 2-Hydroxyisonicotinonitrile, interpreted with
the understanding that the 2-pyridone form is dominant.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying functional groups.[14] The spectrum of 2-
Hydroxyisonicotinonitrile provides clear evidence for the 2-pyridone tautomer.

o Key Absorptions:

o ~3100-3500 cm~* (N-H stretch): A strong, somewhat broad band characteristic of the N-H
bond in the lactam ring.

o ~2230 cm~1 (C=N stretch): A sharp, strong absorption confirming the presence of the
nitrile group.

o ~1650-1690 cm~1 (C=0 stretch): A very strong absorption indicative of the amide carbonyl
group in the pyridone ring.[15][16] The presence of this peak, coupled with the N-H
stretch, is the most compelling evidence for the lactam structure.

o ~1600-1450 cm~1 (C=C and C=N stretches): Absorptions related to the aromatic-like ring
vibrations.

The absence of a strong, broad O-H stretch around 3200-3600 cm~1 (distinct from the N-H
stretch) further argues against a significant population of the hydroxypyridine form.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (*H) and carbon (:3C)
environments within the molecule.[17] The chemical shifts are highly sensitive to the electronic
environment, which differs significantly between the two tautomers.

In a typical deuterated solvent like DMSO-ds, the *H NMR spectrum would show:

e ~11.0-12.5 ppm (1H, broad singlet): This downfield signal corresponds to the acidic proton
on the nitrogen atom (N-H) of the pyridone ring. Its broadness is due to quadrupole
broadening and potential exchange.[18]

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b3043947?utm_src=pdf-body
https://www.compoundchem.com/2015/02/05/irspectroscopy/
https://www.benchchem.com/product/b3043947?utm_src=pdf-body
https://www.benchchem.com/product/b3043947?utm_src=pdf-body
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.chemguide.co.uk/analysis/nmr/highres.html
https://www2.chemistry.msu.edu/faculty/reusch/orgpage/nmr.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3043947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e ~7.5-8.0 ppm (1H, doublet or singlet): The proton at position 6 of the ring (adjacent to the
nitrogen).

e ~6.5-7.0 ppm (2H, multiplet): The protons at positions 3 and 5 of the ring. The exact splitting
pattern depends on the coupling constants between the ring protons.[19]

The 13C NMR spectrum provides further confirmation of the pyridone structure:

e ~160-165 ppm: The carbonyl carbon (C=0) of the lactam. This is a key indicator.

e ~115-120 ppm: The nitrile carbon (C=N).

e ~100-150 ppm: Four signals corresponding to the other carbon atoms in the pyridine ring.

Synthesis and Reactivity

2-Hydroxyisonicotinonitrile serves as a versatile starting material for more complex
molecules. Its synthesis and subsequent reactions are of great interest to synthetic chemists.

Representative Synthesis Protocol

A common route to pyridone structures involves the cyclization of appropriate precursors. One
established method is the reaction of cyanoacetamide with a 1,3-dicarbonyl compound or its
equivalent.

Workflow: Synthesis of 2-Hydroxyisonicotinonitrile
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Starting Materials:
- Cyanoacetamide
- Suitable 1,3-dielectrophile

'

Reaction Setup:
- Dissolve reactants in appropriate solvent (e.g., ethanol).
- Add a base catalyst (e.g., sodium ethoxide).

i

Cyclization:
- Heat the mixture under reflux.
- Monitor reaction progress via TLC.

i

Work-up:
- Cool the reaction mixture.
- Neutralize with acid (e.g., HCI).

i

Isolation:
- Collect the precipitate by filtration.
- Wash with cold solvent.

i

Purification:
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water).

Click to download full resolution via product page

Caption: General workflow for pyridone synthesis.

Step-by-Step Protocol:
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e Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve
cyanoacetamide (1.0 eq) and a suitable 1,3-dicarbonyl equivalent in anhydrous ethanol.

e Initiation: Add a catalytic amount of a base, such as sodium ethoxide (e.g., 0.1 eq), to the
solution.

o Cyclization/Condensation: Heat the mixture to reflux for several hours. The reaction progress
should be monitored by Thin Layer Chromatography (TLC).

o Work-up: After the reaction is complete, cool the flask to room temperature and then in an ice
bath. Acidify the mixture carefully with dilute hydrochloric acid until a precipitate forms.

« |solation and Purification: Collect the solid product by vacuum filtration, wash it with cold
water, and then a small amount of cold ethanol. The crude product can be further purified by

recrystallization.

Disclaimer: This is a generalized protocol. Specific conditions may vary and should be adapted
from literature precedents.

Applications in Research and Development

The dual functionality of the nitrile and the reactive pyridone ring makes 2-
Hydroxyisonicotinonitrile a valuable building block.[20] The nitrile group can be hydrolyzed to
a carboxylic acid or an amide, or reduced to an amine. The pyridone ring can undergo N-
alkylation, halogenation, and other modifications.

Nitrile GWnsformations / \ Pyridone Rin}ﬁe\aitions

( Hydrolysis \ ( Reduction \ ( N-Alkylation \ ( Halogenation \
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Caption: Role as a versatile chemical intermediate.
This versatility allows for its incorporation into a wide range of target molecules, including:

o Pharmaceuticals: As a scaffold for designing enzyme inhibitors (e.g., for kinases or histone
deacetylases) and other biologically active agents.[3][21]

o Materials Science: As a precursor for functional dyes, ligands for metal complexes, and
components of organic electronic materials.

Conclusion

2-Hydroxyisonicotinonitrile is a molecule of significant synthetic utility, characterized by its
stable 2-pyridone tautomeric form. Its molecular formula is CeHaN20. A thorough understanding
of its spectroscopic properties is essential for its unambiguous identification in a laboratory
setting. The presence of a strong carbonyl absorption in the IR spectrum and a downfield N-H
proton signal in the *H NMR spectrum are definitive markers for its predominant lactam
structure. Its reactivity at both the nitrile and pyridone moieties establishes it as a valuable and
versatile intermediate for the synthesis of a diverse array of complex molecules for applications
in drug discovery and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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